molecular formula C21H20N4O3S B5426181 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol

Cat. No.: B5426181
M. Wt: 408.5 g/mol
InChI Key: FLBUZSUAYKPRNJ-UHFFFAOYSA-N
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Description

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazino-benzoxazepine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazino-benzoxazepine core, followed by the introduction of the allylsulfanyl and ethoxyphenol groups. Common reagents used in these reactions include allyl bromide, sulfur, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino-benzoxazepine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol involves its interaction with specific molecular targets. The triazino-benzoxazepine core can bind to enzymes or receptors, modulating their activity. The allylsulfanyl and ethoxyphenol groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate
  • 4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl allyl ether

Uniqueness

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allylsulfanyl group can enhance its reactivity, while the ethoxyphenol group can improve its solubility and bioavailability.

Properties

IUPAC Name

2-ethoxy-4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-11-29-21-23-20-18(24-25-21)14-7-5-6-8-15(14)22-19(28-20)13-9-10-16(26)17(12-13)27-4-2/h3,5-10,12,19,22,26H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUZSUAYKPRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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